3-Bromo-2-chloro-4-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-chloro-4-(trifluoromethyl)aniline: is an aromatic compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method includes the following steps:
Nitration: Aniline is first nitrated to form 3-nitroaniline.
Halogenation: The nitro group is then reduced to an amine, followed by bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen and trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline group.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl boronic acids.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and trifluoromethyl iodide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted anilines depending on the electrophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active molecules.
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups enhances its reactivity and binding affinity to specific enzymes or receptors. The compound can inhibit or activate biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
3-Bromo-4-chloroaniline: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)aniline: Lacks the bromine atom, affecting its chemical properties.
4-Bromo-2-chloroaniline: Similar structure but without the trifluoromethyl group.
Uniqueness: 3-Bromo-2-chloro-4-(trifluoromethyl)aniline is unique due to the combined presence of bromine, chlorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZVOSQQBGBGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230455 | |
Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805519-21-4 | |
Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805519-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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